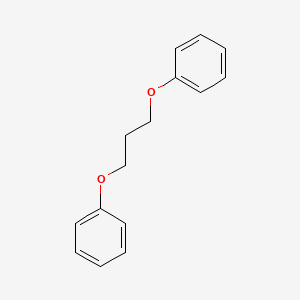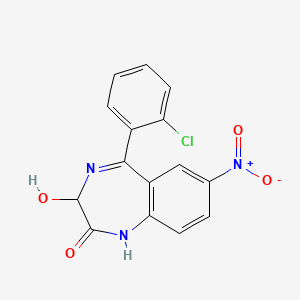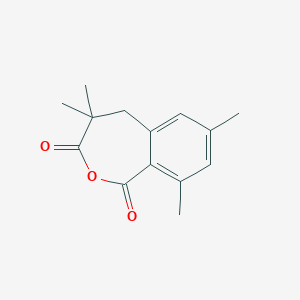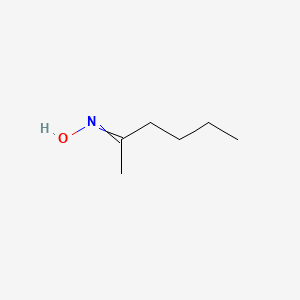
2-ヘキサノンオキシム
概要
説明
2-Hexanone oxime is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as hexan-2-one oxime and N-hexan-2-ylidenehydroxylamine .
Molecular Structure Analysis
The molecular structure of 2-Hexanone oxime consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The molecular weight is approximately 115.1735 .
Physical And Chemical Properties Analysis
2-Hexanone oxime is a colorless to pale yellow liquid with a pungent odor. It is slightly soluble in water and is considered to be a volatile and flammable compound. The compound has a density of 0.934 g/mL.
科学的研究の応用
電気触媒オキシム合成
2-ヘキサノンオキシムは、電気触媒プロセスで合成できます . このプロセスは、OOH*やH2O2などの活性酸素種(ROS)の反応性酸化剤をin situでカソード生成する技術を利用します . 電気化学反応により、シクロヘキサノンオキシムの収率95%以上、選択率99%以上を実現できます . この方法は、オキシム製造のための温和で経済的な持続可能なエネルギー効率の高い電気触媒経路を提供します .
ε-カプロラクタム合成における重要な化学物質
ε-カプロラクタム合成における重要な化学物質であるシクロヘキサノン(CYC)オキシムは、ナイロン6の製造にとって非常に重要です . ナイロン6は、世界で年間890万トン以上の需要があり、機械構造、メンテナンス、フィルム、コーティングなど幅広く使用されています .
有機リン系農薬中毒の解毒剤
2-ヘキサノンオキシムを含むオキシムは、有機リン系農薬(OP)の解毒剤として広く使用されていることで知られています . オキシムは、OPによって阻害される酵素であるアセチルコリンエステラーゼ(AChE)を活性化させることができます .
製薬用途
オキシムは、多様な生物学的および薬理学的用途を持っています . オキシムは、抗菌性、抗真菌性、抗炎症性、抗酸化性、抗がん性などの活性を有することが知られています .
FDA承認薬
FDAによって承認されているオキシムベースの薬剤は6つあります . その中でも、2-PAMはFDAによって承認されたオキシムであり、OP中毒におけるAChEの活性を回復するために使用されます .
セファロスポリン系抗生物質
FDAによって承認されたオキシムベースの抗生物質4つは、セファロスポリン系に属します . これらには、セフロキシム、セフポドキシム、セフチゾキシム、セフメノキシムが含まれます . これらのオキシムベースのセファロスポリンは、グラム陽性菌とグラム陰性菌の病原体に対して、効力が高く、幅広い抗菌活性を有する重要な薬剤群として登場しました .
HPLCカラム分離
2-ヘキサノンオキシムは、Newcrom R1 HPLCカラムでの分離プロセスに使用できます .
シクロヘキサノンの電気合成
シクロヘキサノンの電気合成は、HERよりも速度論的に有利です . このプロセスには、2-ヘキサノンオキシムの使用が含まれます .
Safety and Hazards
将来の方向性
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Developments in oxime reactivity since 2016 have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines .
作用機序
Target of Action
The primary target of 2-Hexanone oxime is the carbonyl group in aldehydes and ketones . The nitrogen in the oxime acts as a nucleophile, competing with oxygen to react with the partially positive carbon in the carbonyl group .
Mode of Action
The mode of action of 2-Hexanone oxime involves a series of reactions known as the Beckmann rearrangement . Initially, the nitrogen in the oxime adds to the carbonyl carbon, followed by a proton transfer . The lone pair of nitrogen then displaces the hydroxide in an elimination reaction, forming the oxime . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid, leading to the formation of a better leaving group . This is followed by a rearrangement where the C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group . This forms a free carbocation, which is then attacked by water . The positively charged oxygen is deprotonated by base to give the tautomer of the amide .
Biochemical Pathways
2-Hexanone oxime affects several biochemical pathways due to its ability to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . It also inhibits lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Pharmacokinetics
Oximes in general are known for their widespread applications as drugs and intermediates for the synthesis of several pharmacological derivatives
Result of Action
The result of the action of 2-Hexanone oxime is the formation of an oxime in an essentially irreversible process as the adduct dehydrates . This leads to the formation of amides or nitriles, depending on the starting material .
Action Environment
The action of 2-Hexanone oxime is influenced by environmental factors such as temperature and the presence of acid . The acid catalyzes the reaction, making the oxygen a better leaving group . The reaction is also temperature-dependent, with higher temperatures favoring the rearrangement .
生化学分析
Biochemical Properties
2-Hexanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of 2-hexanone to 2-hexanone oxime. This interaction involves the hydroxylamine group of 2-hexanone oxime reacting with the carbonyl group of 2-hexanone, forming a stable oxime bond . Additionally, 2-hexanone oxime can act as a nucleophile in reactions with aldehydes and ketones, forming oximes through a nucleophilic addition mechanism .
Cellular Effects
2-Hexanone oxime has been shown to influence various cellular processes. It can induce necrosis and unregulated cell death in certain cell types, such as skeletal muscle, kidney, liver, and neural cells . This compound also affects cell signaling pathways by increasing the formation of reactive oxygen species (ROS) and activating antioxidant scavenging mechanisms . Furthermore, 2-Hexanone oxime can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Hexanone oxime exerts its effects through several mechanisms. It forms stable oxime bonds with carbonyl-containing compounds, which can inhibit or activate specific enzymes . For example, the interaction of 2-Hexanone oxime with acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent disruption of cholinergic signaling . Additionally, 2-Hexanone oxime can bind to DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hexanone oxime can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term exposure to 2-Hexanone oxime has been shown to cause persistent changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Hexanone oxime in animal models are dose-dependent. At low doses, the compound can enhance cellular function and promote tissue repair . At high doses, 2-Hexanone oxime can be toxic, causing adverse effects such as neurotoxicity, hepatotoxicity, and nephrotoxicity . These toxic effects are often associated with the accumulation of reactive metabolites and oxidative stress.
Metabolic Pathways
2-Hexanone oxime is involved in several metabolic pathways, including the biosynthesis of glucosinolates and cyanogenic glucosides . It interacts with enzymes such as cytochrome P450 and other oxidoreductases, which catalyze the conversion of 2-Hexanone oxime to various metabolites . These metabolic pathways play a crucial role in the detoxification and elimination of 2-Hexanone oxime from the body.
Transport and Distribution
Within cells and tissues, 2-Hexanone oxime is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature . Additionally, 2-Hexanone oxime can bind to transport proteins and other biomolecules, facilitating its movement within the cell . The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to specific proteins.
Subcellular Localization
2-Hexanone oxime is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment. For example, in the mitochondria, 2-Hexanone oxime can influence energy metabolism and oxidative phosphorylation . In the nucleus, it can affect gene expression and DNA repair processes .
特性
IUPAC Name |
N-hexan-2-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-6(2)7-8/h8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCGIRATPOBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5577-48-0 | |
| Record name | Butyl methyl ketone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexanone, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexan-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



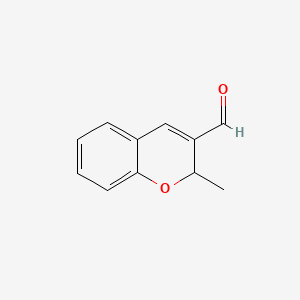


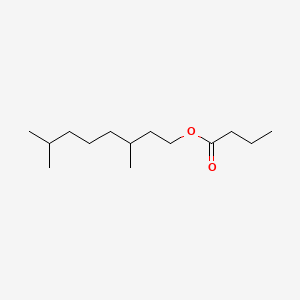
![3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B1604947.png)

![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)

